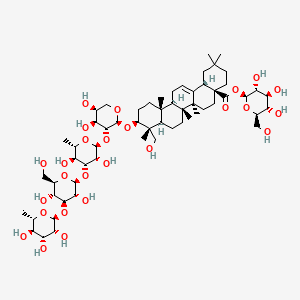

Japondipsaponin E1

Description

Properties

Molecular Formula |

C59H96O26 |

|---|---|

Molecular Weight |

1221.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O26/c1-24-34(64)39(69)41(71)48(77-24)83-46-38(68)30(21-61)80-51(44(46)74)82-45-35(65)25(2)78-50(43(45)73)84-47-36(66)28(63)22-76-52(47)81-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,18-16-57(26,58)7)53(75)85-49-42(72)40(70)37(67)29(20-60)79-49/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 |

InChI Key |

PBZLWDJLELZIJE-NPVALFJQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H]([C@H](CO[C@H]4O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6CC=C8[C@]7(CC[C@@]9([C@H]8CC(CC9)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)CO)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Japondipsaponin E1 (Theasaponin E1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Japondipsaponin E1, a compound more commonly known in scientific literature as Theasaponin E1. This triterpenoid saponin, isolated from the seeds of the tea plant (Camellia sinensis), has garnered significant interest within the scientific community for its diverse pharmacological effects. This document aims to serve as a detailed resource, consolidating key data on its chemical characteristics, experimental protocols for its study, and its known interactions with cellular signaling pathways.

While the initial query referred to "this compound," extensive database searches indicate that this name is likely a less common synonym or a related compound, with the predominant and scientifically recognized name being Theasaponin E1. All data presented herein pertains to Theasaponin E1.

Chemical Structure and Properties

Theasaponin E1 is a complex triterpenoid saponin with a multifaceted chemical structure. Its aglycone core is an oleanane-type triterpene, to which a branched oligosaccharide chain is attached. The detailed chemical identity of Theasaponin E1 is provided in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₀O₂₇ | [1] |

| Molecular Weight | 1231.3 g/mol | [1] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [1] |

| CAS Number | 220114-28-3 | [2] |

| Appearance | White solid | [] |

| Melting Point | 246-248°C | [] |

Spectroscopic Data

The structural elucidation of Theasaponin E1 has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While a comprehensive, publicly available dataset of all spectral assignments is challenging to consolidate, the following tables summarize the expected ranges and key signals based on the known structure and related compounds.

¹H NMR Chemical Shift Ranges (Predicted)

| Protons | Chemical Shift (ppm) |

| Anomeric Protons (Sugars) | 4.5 - 5.5 |

| Olefinic Proton (Aglycone) | ~5.4 |

| Methyl Protons (Aglycone) | 0.8 - 1.5 |

| Acetyl Group Protons | ~2.0 |

| Angeloyl Group Protons | 1.8 - 2.0, ~6.1 |

¹³C NMR Chemical Shift Ranges (Predicted)

| Carbons | Chemical Shift (ppm) |

| Carbonyl Carbons (Ester, Carboxylic Acid) | 170 - 180 |

| Olefinic Carbons (Aglycone) | 120 - 145 |

| Anomeric Carbons (Sugars) | 95 - 105 |

| Aglycone Carbons | 15 - 90 |

| Sugar Carbons | 60 - 85 |

ESI-MS/MS Fragmentation (Predicted)

| Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation |

| ~1229.56 | [M-H - Sugar Moiety]⁻ | Loss of terminal sugar units |

| [M-H - Acetyl Group]⁻ | Loss of the acetyl group | |

| [M-H - Angeloyl Group]⁻ | Loss of the angeloyl group | |

| Aglycone Fragments | Characteristic fragments of the triterpenoid core |

Experimental Protocols

The isolation and purification of Theasaponin E1 from its natural source, tea seeds, is a multi-step process that requires careful execution. The following is a generalized protocol based on commonly employed methods in natural product chemistry.

Isolation and Purification of Theasaponin E1 from Camellia sinensis seeds

1. Extraction:

-

a. Air-dried and crushed tea seeds are defatted by extraction with a non-polar solvent such as hexane.

-

b. The defatted material is then extracted with an aqueous alcohol solution, typically 70-80% methanol or ethanol, at room temperature with agitation for an extended period (e.g., 24-48 hours).

-

c. The extract is filtered and concentrated under reduced pressure to yield a crude saponin extract.

2. Preliminary Purification:

-

a. The crude extract is suspended in water and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as ethyl acetate and n-butanol. The saponin fraction is typically enriched in the n-butanol phase.

-

b. The n-butanol extract is concentrated to dryness.

3. Chromatographic Purification:

-

a. Column Chromatography: The enriched saponin fraction is subjected to column chromatography on a silica gel or a reversed-phase C18 stationary phase. A gradient elution system, for instance, a mixture of chloroform, methanol, and water, is used to separate the different saponin constituents.

-

b. High-Performance Liquid Chromatography (HPLC): Final purification of Theasaponin E1 is achieved using preparative reversed-phase HPLC.[4] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector.

4. Structure Confirmation:

-

The purity and identity of the isolated Theasaponin E1 are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).

Biological Activity and Signaling Pathways

Theasaponin E1 has been shown to possess a range of biological activities, with its anti-angiogenic and anti-cancer properties being of particular interest to the drug development community.

Anti-Angiogenic Effects and Inhibition of the VEGF Signaling Pathway

One of the key mechanisms of action for Theasaponin E1 is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Research has demonstrated that Theasaponin E1 exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Theasaponin E1 has been shown to suppress the VEGF receptor complex, which in turn leads to the inhibition of downstream signaling molecules, including Protein Kinase B (Akt) and the downregulation of Nuclear Factor-kappa B (NF-κB) activation.

Below is a diagram illustrating the inhibitory effect of Theasaponin E1 on the VEGF signaling pathway.

References

- 1. Theasaponins E1 | C59H90O27 | CID 44566256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Green Tea Seed Isolated Theasaponin E1 Ameliorates AD Promoting Neurotoxic Pathogenesis by Attenuating Aβ Peptide Levels in SweAPP N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Theasaponin E1: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Theasaponin E1, a triterpenoid saponin of significant interest. This guide details its natural sources, presents methodologies for its isolation and analysis, and explores its biological functions, including its impact on cellular signaling pathways.

Theasaponin E1 is a prominent bioactive compound found in the seeds of the tea plant, Camellia sinensis.[1] As a member of the saponin family, it is characterized by a complex chemical structure consisting of a pentacyclic triterpene aglycone linked to sugar chains. Research has highlighted its potential as an antifungal agent, particularly against Candida albicans, and has begun to elucidate the mechanisms through which it exerts its effects.[1]

Natural Occurrence and Quantitative Data

Theasaponin E1 is naturally present in significant quantities in the seeds of Camellia sinensis, where saponin content can exceed 10%.[1] Its biological activity has been quantified in various studies, providing valuable data for drug development applications.

| Compound | Organism | Activity | Metric | Value | Reference |

| Theasaponin E1 | Candida albicans | Anti-biofilm | MBEC | 500 µg/mL | [1] |

| Theasaponin E1 | Candida albicans | Inhibition of hyphal formation | - | - | [1] |

Experimental Protocols

The isolation and analysis of Theasaponin E1 involve a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol based on methodologies described in the literature.

1. Extraction of Crude Saponins:

-

Starting Material: Dried and powdered seeds of Camellia sinensis.

-

Solvent: 70% aqueous ethanol.

-

Procedure:

-

The powdered seeds are refluxed with 70% ethanol.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned with n-butanol.

-

The n-butanol layer, containing the saponins, is collected and concentrated to obtain the crude saponin fraction.

-

2. Chromatographic Purification:

-

Column Chromatography: The crude saponin fraction is subjected to column chromatography on a macroporous resin (such as Diaion HP-20).

-

Elution: A stepwise gradient of ethanol in water is used for elution, starting from a low concentration and gradually increasing to 100% ethanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC): Fractions containing Theasaponin E1 are further purified by reversed-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water is a common mobile phase.

-

Detection: Detection is performed using a UV detector.

-

3. Structure Elucidation:

-

The structure of the purified Theasaponin E1 is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

-

Signaling Pathways and Mechanisms of Action

Theasaponin E1 has been shown to inhibit the formation of hyphae in Candida albicans, a key virulence factor.[1] This effect is mediated through the modulation of specific signaling pathways. Theasaponin E1 influences the expression of transcription factors involved in the cAMP–PKA and MAPK signaling pathways, which are crucial for hyphal development.[1] Specifically, it has been observed to downregulate the expression of RAS1, EFG1, and CPH1.[1]

Caption: Theasaponin E1 signaling pathway in C. albicans.

Experimental Workflow

The overall process from the natural source to the purified active compound can be visualized as a streamlined workflow. This involves extraction, fractionation, and purification, followed by biological assessment.

Caption: Experimental workflow for Theasaponin E1 isolation.

References

The Biosynthesis of Japondipsaponin E1: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Japondipsaponin E1, a complex oleanane-type triterpenoid saponin. Due to a lack of direct research on this compound, this document leverages current scientific understanding of the biosynthesis of the closely related and likely identical compound, Theasaponin E1, found in plants such as Camellia sinensis. The information herein is synthesized from studies on analogous oleanane-type saponin pathways, offering a robust framework for understanding the formation of this class of molecules.

Introduction to Oleanane-Type Saponin Biosynthesis

Triterpenoid saponins are a diverse class of plant secondary metabolites synthesized via the isoprenoid pathway.[1] The biosynthesis of these complex molecules begins with the cyclization of 2,3-oxidosqualene. For oleanane-type saponins, this cyclization is catalyzed by β-amyrin synthase to form the pentacyclic triterpenoid backbone, β-amyrin.[2] This initial scaffold then undergoes a series of extensive modifications, primarily oxidation and glycosylation, which contribute to the vast structural diversity and wide range of biological activities of these compounds.[2][3][4][5][6]

The key enzyme families involved in the tailoring of the β-amyrin backbone are:

-

Cytochrome P450 monooxygenases (CYPs): These enzymes are responsible for the regio- and stereospecific hydroxylation, oxidation, and formation of carboxyl groups on the triterpenoid skeleton.[7][8][9][10][11]

-

UDP-dependent glycosyltransferases (UGTs): This large family of enzymes catalyzes the attachment of sugar moieties from a UDP-activated sugar donor to the aglycone or to an existing sugar chain.[3][4][5][6][12]

-

Acyltransferases (ATs): These enzymes transfer acyl groups, such as acetyl or angeloyl moieties, to the saponin structure, further increasing its complexity.[13]

Proposed Biosynthetic Pathway of this compound (Theasaponin E1)

Based on the structure of Theasaponin E1, a plausible biosynthetic pathway can be proposed, starting from the common precursor, β-amyrin.

2.1. Structural Analysis of Theasaponin E1

The structure of Theasaponin E1 reveals a highly decorated oleanane core (the aglycone) and a complex oligosaccharide chain.

-

Aglycone Modifications:

-

Hydroxylations at C-16, C-21, C-22, and C-28.

-

Oxidation of the C-23 methyl group to a formyl group.

-

Acetylation at C-9.

-

Esterification with an angeloyl group at C-10.

-

-

Oligosaccharide Chain: Attached at C-3 of the aglycone, the sugar chain consists of D-glucuronic acid, D-galactose, D-xylose, and another sugar, likely attached in a specific sequence and linkage.

2.2. Hypothetical Biosynthetic Steps

The biosynthesis of Theasaponin E1 is likely a multi-step process involving a series of enzymatic reactions:

-

Cyclization: 2,3-oxidosqualene is cyclized by β-amyrin synthase (bAS) to form β-amyrin.

-

Initial Oxidations: A series of cytochrome P450 monooxygenases (CYPs) catalyze the hydroxylation of the β-amyrin backbone at positions C-23 and C-28.

-

Further Oxidations: The C-23 hydroxyl group is further oxidized to a formyl group, and the C-28 hydroxyl group is oxidized to a carboxylic acid, likely by other specific CYPs. This intermediate is known as quillaic acid.

-

Glycosylation at C-3: A UDP-glycosyltransferase (UGT) , potentially a cellulose synthase-derived glycosyltransferase (CSyGT), attaches a glucuronic acid (GlcA) moiety to the C-3 hydroxyl group of the aglycone.

-

Chain Elongation: A series of specific UGTs sequentially add other sugar moieties (e.g., galactose, xylose) to the initial glucuronic acid to build the oligosaccharide chain.

-

Further Aglycone Modifications: Additional CYPs hydroxylate the aglycone at positions C-16, C-21, and C-22.

-

Acylations: An acetyltransferase adds an acetyl group at C-9, and an angeloyltransferase adds an angeloyl group at C-10. The order of these final hydroxylation and acylation steps can vary.

Quantitative Data on Related Biosynthetic Enzymes

While specific kinetic data for the enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for homologous enzymes from other oleanane-type saponin biosynthetic pathways.

| Enzyme Class | Enzyme Name | Source Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| CYP450 | CYP716A12 | Medicago truncatula | β-amyrin | ~10 | 1.2 (pmol/min/pmol P450) | Fukushima et al. (2011) |

| CYP450 | CYP88D6 | Glycyrrhiza uralensis | β-amyrin | 1.4 | 10.3 (pmol/min/pmol P450) | Seki et al. (2008) |

| CYP450 | CYP72A61v2 | Glycine max | 24-hydroxy-β-amyrin | 5.6 | 0.43 (nmol/min/mg protein) | Sayama et al. (2012) |

| UGT | UGT73K1 | Medicago truncatula | Hederagenin | 12 | 1.1 (pkat/µg protein) | Achnine et al. (2005) |

| UGT | UGT71G1 | Medicago truncatula | Medicagenic acid | 7 | 1.0 (pkat/µg protein) | Achnine et al. (2005) |

| UGT | UGT91H4 | Glycine max | Soyasaponin III | 136 | 1.24 (pkat/µg protein) | Shibuya et al. (2010) |

Note: The presented data are for illustrative purposes and the actual kinetic parameters for the enzymes involved in this compound biosynthesis may vary.

Experimental Protocols for Enzyme Characterization

The functional characterization of the enzymes involved in saponin biosynthesis typically follows a standardized workflow.

4.1. Protocol for Heterologous Expression and Functional Characterization of a Candidate CYP

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest, followed by first-strand cDNA synthesis using a reverse transcriptase.

-

Gene Cloning: The full-length open reading frame of the candidate CYP gene is amplified from the cDNA using gene-specific primers and cloned into a suitable expression vector (e.g., a yeast expression vector like pYES-DEST52).

-

Heterologous Expression in Yeast: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). The transformed yeast is grown in an appropriate selection medium. For expression, the culture is transferred to an induction medium (e.g., containing galactose).

-

Microsome Preparation: Yeast cells are harvested, and microsomes containing the expressed CYP are prepared by differential centrifugation.

-

In Vitro Enzyme Assay: The enzymatic reaction is carried out in a reaction buffer containing the prepared microsomes, a NADPH-cytochrome P450 reductase, a potential substrate (e.g., β-amyrin), and a NADPH-regenerating system.

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by HPLC and LC-MS to identify the reaction products by comparing their retention times and mass spectra with authentic standards.

4.2. Protocol for Heterologous Expression and Functional Characterization of a Candidate UGT

-

Gene Cloning and Expression: The candidate UGT gene is cloned into a prokaryotic expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His-tag). The vector is transformed into E. coli (e.g., BL21(DE3) strain). Protein expression is induced, for example, with IPTG.

-

Protein Purification: The recombinant UGT is purified from the E. coli lysate using affinity chromatography.

-

In Vitro Enzyme Assay: The enzymatic reaction is performed in a buffer containing the purified UGT, a saponin aglycone or glycoside as the acceptor substrate, and a UDP-activated sugar (e.g., UDP-glucose, UDP-glucuronic acid) as the donor substrate.

-

Product Analysis: The reaction is stopped, and the products are analyzed by HPLC and LC-MS to determine the structure of the newly formed glycoside.

-

Kinetic Analysis: To determine the kinetic parameters, enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation to calculate Km and Vmax values.[14]

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzyme families that sequentially modify a common triterpenoid precursor. While the exact enzymes and their sequence of action in the pathway for this specific molecule are yet to be elucidated, the knowledge gained from studying other oleanane-type saponins provides a strong foundation for future research. The protocols and data presented in this guide are intended to equip researchers with the necessary framework to investigate and potentially engineer the biosynthesis of this and other valuable saponins for applications in drug development and biotechnology.

References

- 1. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review | Chinese Journal of Biotechnology;(12): 1004-1024, 2022. | WPRIM [pesquisa.bvsalud.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Integrated metabolome and transcriptome analyses revealed key cytochrome P450 genes involved in the biosynthesis of oleanane-type saponins in Hedera helix L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Characterization and structure-based protein engineering of a regiospecific saponin acetyltransferase from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Theasaponin E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theasaponin E1, a prominent triterpenoid saponin isolated from the seeds of Camellia sinensis, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Theasaponin E1, alongside a detailed exploration of its notable anti-biofilm and neuroprotective effects. The document outlines the experimental protocols for the isolation, purification, and biological evaluation of this compound, and elucidates the signaling pathways implicated in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Theasaponin E1 is a complex triterpenoid saponin with the following physical and chemical characteristics:

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₀O₂₇ | --INVALID-LINK-- |

| Molecular Weight | 1231.3 g/mol | --INVALID-LINK-- |

| Melting Point | 246-248 °C | |

| Appearance | White solid | |

| Solubility | Practically insoluble in water and petroleum ether. Soluble in dimethyl sulfoxide (DMSO). |

Biological Activities and Mechanisms of Action

Theasaponin E1 has demonstrated significant potential in two primary areas of therapeutic interest: as an anti-biofilm agent against Candida albicans and as a neuroprotective agent with relevance to Alzheimer's disease.

Anti-Biofilm Activity against Candida albicans

Candida albicans is a major fungal pathogen, and its ability to form biofilms contributes significantly to its virulence and drug resistance. Theasaponin E1 has been shown to inhibit the formation of C. albicans biofilms and disrupt mature biofilms.[1][2]

The proposed mechanism of action involves the inhibition of key virulence factors, including the transition from yeast to hyphal form, which is crucial for biofilm development.[1] This inhibitory effect is believed to be mediated through the downregulation of the cAMP-PKA and MAPK signaling pathways.[1][2] Specifically, Theasaponin E1 has been observed to decrease the expression of the transcription factor RAS1, which is a key activator of both of these pathways.[1] Downstream targets in these pathways, EFG1 (cAMP-PKA pathway) and CPH1 (MAPK pathway), are also subsequently downregulated.[1]

References

In-depth Technical Guide on the In Vitro Biological Activity of Saponins from Polygala japonica

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Japondipsaponin E1" did not yield any specific scientific literature. This guide will instead provide a comprehensive overview of the in vitro biological activities of other well-documented saponins isolated from the plant Polygala japonica.

Polygala japonica Houtt., a plant used in traditional medicine, is a rich source of triterpenoid saponins, which are the primary components responsible for its diverse pharmacological effects.[1] Extensive in vitro and in vivo studies have demonstrated a range of biological activities for extracts and isolated compounds from this plant, including anti-inflammatory, neuroprotective, anti-depressant, anti-obesity, and anti-apoptotic effects.[1]

Anti-inflammatory Activity

Triterpenoid saponins from Polygala japonica have shown significant anti-inflammatory properties. For instance, Polygalasaponin F (PSF) is a major active constituent used for the quality control of this medicinal plant.[2] While specific in vitro anti-inflammatory data for individual saponins is not always detailed in the available literature, the extracts of Polygala japonica have been shown to inhibit inflammatory markers.[1] The anti-inflammatory activity of the aqueous extract of Polygala japonica (AEPJ) has been demonstrated through the inhibition of peritoneal and cutaneous vascular permeability and a decrease in prostaglandin E2 (PGE2) content in a carrageenan-induced air-pouch model in rats.

Neuroprotective Effects

Several saponins isolated from the roots of Polygala japonica have exhibited neuroprotective effects in in vitro models. In one study, two known saponins showed neuroprotective effects against Aβ₂₅₋₃₅-induced toxicity in neuron-like PC12 cells at a concentration of 10 μM.[3] The saponin components of the broader Polygala genus are known to inhibit neuronal apoptosis, primarily through the c-Jun N-terminal kinase (JNK) pathway.[4]

Potential Antipsychotic and Sedative Effects

Saponins from the Polygala genus have also been investigated for their effects on the central nervous system. Polygalasaponins have been shown to have an affinity for both dopamine and serotonin receptors in in vitro binding studies, suggesting a potential mechanism for antipsychotic action.[5] Furthermore, different saponins from Polygala, such as Onjisaponin B (OJB) and tenuifolin (TEN), have demonstrated sedative and hypnotic effects in animal models, with their activity being linked to their glycosyl substituents.[6]

Quantitative Data on Biological Activity

| Compound/Extract | Biological Activity | Assay System | Results | Reference |

| Aqueous Extract of Polygala japonica (AEPJ) | Anti-inflammatory | Carrageenan-induced air-pouch in rats | Decreased PGE2 content at 6.25 and 12.5 mg/kg | Not explicitly in search results |

| Saponins (Compounds 5 and 6) | Neuroprotective | Aβ₂₅₋₃₅-induced toxicity in PC12 cells | Active at 10 μM | [3] |

| Polygalasaponin XXVIII | Acetylcholinesterase Inhibition | In vitro enzyme assay | IC50 = 12.3 ± 1.6 μM | [7] |

| Onjisaponin B (OJB) | Sedative | Pentobarbital-induced sleep in mice | Significantly increased number of sleeping mice and prolonged sleeping time | [6] |

| Tenuifolin (TEN) | Sedative | Pentobarbital-induced sleep in mice | Significantly increased number of sleeping mice and prolonged sleeping time | [6] |

Experimental Protocols

Neuroprotective Effect of Saponins from Polygala japonica

-

Cell Line: Neuron-like PC12 cells.

-

Inducing Agent: Amyloid-beta peptide fragment 25-35 (Aβ₂₅₋₃₅).

-

Treatment: Cells are treated with the isolated saponins at a concentration of 10 μM.[3]

-

Assay: The neuroprotective effect is evaluated by assessing cell viability and morphological changes, likely using methods such as MTT assay and microscopy.

-

Endpoint: Determination of the ability of the saponins to protect PC12 cells from Aβ₂₅₋₃₅-induced cell death.[3]

Acetylcholinesterase (AChE) Inhibitory Activity

-

Enzyme: Acetylcholinesterase (AChE).

-

Method: The assay is typically performed based on Ellman's method, where the hydrolysis of acetylthiocholine iodide (ATCI) by AChE is measured spectrophotometrically.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Indicator: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Treatment: The isolated saponins are incubated with the enzyme before the addition of the substrate.

-

Endpoint: The concentration of the compound that inhibits 50% of AChE activity (IC50) is calculated.[7]

Signaling Pathways

Neuronal Apoptosis Inhibition by Polygala Saponins

Saponins from the Polygala genus have been shown to inhibit neuronal apoptosis primarily through the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Apoptosis is a programmed cell death process that plays a crucial role in neurodegenerative diseases. By modulating the JNK pathway, these saponins can help to prevent neuronal cell death.

Caption: Inhibition of the JNK-mediated apoptotic pathway by Polygala saponins.

References

- 1. Polygala japonica Houtt.: A comprehensive review on its botany, traditional uses, phytochemistry, pharmacology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three triterpenoid saponins from the roots of Polygala japonica Houtt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioural pharmacology of polygalasaponins indicates potential antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gastrointestinal irritation of polygala saponins and its potential mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRITERPENOID SAPONINS FROM THE ROOTS OF POLYGALA TENUIFOLIA: IN VITRO AND IN SILICO STUDY OF ACETYLCHOLINESTERASE INHIBITORY ACTIVITIES | Tạp chí Dược liệu [tapchiduoclieu.vn]

A Technical Guide to the Preliminary Cytotoxicity Screening of Japondipsaponin E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the methodologies and data interpretation for the preliminary in vitro cytotoxicity screening of Japondipsaponin E1, a novel saponin. While specific experimental data for this compound is not publicly available, this guide presents a standardized workflow and hypothetical results to serve as a practical framework for researchers. The protocols detailed herein cover essential assays for assessing cell viability, proliferation, and the induction of apoptosis. All quantitative data are presented in standardized tables, and key experimental workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

In the early stages of drug discovery, the assessment of a compound's cytotoxic potential is a critical step to identify potential therapeutic agents and to understand their safety profile.[1][2] Cytotoxicity assays are integral to this process, providing quantitative data on how a substance affects cell viability and growth.[3][4] These in vitro tests are essential for screening large numbers of compounds efficiently and cost-effectively before advancing to more complex in vivo studies.[1]

This compound is a saponin of interest for its potential biological activities. This guide outlines a hypothetical preliminary cytotoxicity screening of this compound against a representative cancer cell line (e.g., HeLa) to determine its potential as an anti-cancer agent. The primary objectives of this screening are to determine the concentration-dependent effects of this compound on cell viability and to elucidate the potential mechanisms of cell death, such as apoptosis.

Experimental Protocols

Cell Culture and Compound Preparation

-

Cell Line: HeLa (human cervical cancer) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Stock Solution: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in all experiments is kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Cells are incubated for 24, 48, and 72 hours.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[2]

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

HeLa cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) and PI (50 µg/mL) for 30 minutes in the dark at room temperature.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

Apoptosis Assessment: Annexin V-FITC/PI Staining

Annexin V-FITC and PI double staining allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

HeLa cells are treated with this compound at IC50 concentrations for 24 hours.

-

Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated for 15 minutes in the dark.

-

The stained cells are analyzed by flow cytometry within one hour.

-

Caspase Activity Assay

The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured to confirm the induction of apoptosis.[6]

-

Procedure:

-

HeLa cells are treated with this compound as described above.

-

A luminogenic substrate for caspase-3/7 is added to the cells.

-

The luminescence, which is proportional to the caspase activity, is measured using a luminometer.

-

Hypothetical Results

Data Presentation

Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay)

| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.3 |

| 5 | 85 ± 5.0 | 78 ± 4.7 | 70 ± 4.1 |

| 10 | 72 ± 4.1 | 60 ± 3.8 | 51 ± 3.9 |

| 25 | 55 ± 3.5 | 42 ± 3.1 | 35 ± 2.8 |

| 50 | 38 ± 2.9 | 25 ± 2.5 | 18 ± 2.1 |

| 100 | 21 ± 2.2 | 10 ± 1.8 | 5 ± 1.5 |

| IC50 (µM) | ~28 | ~18 | ~10 |

Table 2: Cell Cycle Distribution of HeLa Cells Treated with this compound (24h)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control | 60.5 ± 3.1 | 25.2 ± 2.5 | 14.3 ± 1.9 | 1.2 ± 0.3 |

| This compound (10 µM) | 55.1 ± 2.8 | 20.5 ± 2.1 | 23.4 ± 2.4 | 5.6 ± 0.8 |

| This compound (25 µM) | 48.7 ± 3.5 | 15.8 ± 1.9 | 30.5 ± 3.0 | 15.0 ± 1.7 |

Table 3: Apoptosis Analysis of HeLa Cells Treated with this compound (24h)

| Treatment | Viable (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| Control | 96.1 ± 1.5 | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.3 ± 0.1 |

| This compound (18 µM) | 65.4 ± 2.8 | 18.7 ± 1.9 | 12.3 ± 1.5 | 3.6 ± 0.7 |

Table 4: Relative Caspase-3/7 Activity in HeLa Cells (24h)

| Treatment | Relative Caspase-3/7 Activity (Fold Change) |

| Control | 1.0 |

| This compound (18 µM) | 4.2 ± 0.5 |

Visualization of Workflows and Pathways

Caption: Experimental workflow for cytotoxicity screening.

Caption: Potential apoptosis signaling pathways.

Discussion of Potential Mechanisms

The hypothetical data suggest that this compound exhibits a dose- and time-dependent cytotoxic effect on HeLa cells. The decreasing IC50 values over time indicate a cumulative effect of the compound.

The cell cycle analysis points towards a G2/M phase arrest, which is a common mechanism for anti-cancer agents that induce mitotic catastrophe or apoptosis.[7][8] The significant increase in the sub-G1 population further supports the induction of apoptosis.[9]

The Annexin V-FITC/PI staining results would confirm that the primary mode of cell death is apoptosis, as indicated by a substantial increase in the early and late apoptotic cell populations. The corresponding increase in caspase-3/7 activity provides further evidence for the activation of the apoptotic cascade.[6][10] The visualized signaling pathway illustrates the potential convergence of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways in executing apoptosis, which could be investigated in further mechanistic studies.

Conclusion and Future Directions

This technical guide outlines a foundational approach for the preliminary cytotoxicity screening of this compound. The hypothetical results demonstrate a potent cytotoxic and pro-apoptotic effect on HeLa cells.

Future research should aim to:

-

Confirm these findings in a broader panel of cancer cell lines and non-cancerous cell lines to assess selectivity.

-

Investigate the specific molecular targets of this compound within the apoptotic signaling pathways.

-

Elucidate the detailed mechanisms of G2/M cell cycle arrest.

-

Advance to in vivo studies to evaluate the compound's efficacy and safety in animal models.

This structured approach to in vitro screening is crucial for the efficient evaluation of novel compounds like this compound in the drug discovery pipeline.

References

- 1. kosheeka.com [kosheeka.com]

- 2. scielo.br [scielo.br]

- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Arabidopsis WEE1 Kinase Controls Cell Cycle Arrest in Response to Activation of the DNA Integrity Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin E1 overexpression sensitizes ovarian cancer cells to WEE1 and PLK1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Novel Triterpenoid Saponins

For Researchers, Scientists, and Drug Development Professionals

Triterpenoid saponins are a diverse class of plant-derived secondary metabolites renowned for their complex structures and significant pharmacological properties, including anti-inflammatory, anti-cancer, and immunoadjuvant activities.[1][2] The structural elucidation of novel saponins is a critical and challenging task in natural product chemistry, essential for understanding their structure-activity relationships and developing new therapeutic agents. This guide provides an in-depth overview of the integrated methodologies required for their comprehensive characterization.

General Workflow for Structural Elucidation

The process of elucidating the structure of a novel triterpenoid saponin is a systematic, multi-step endeavor that integrates various chromatographic and spectroscopic techniques.[3] The workflow begins with extraction and purification to obtain a pure compound, followed by a series of analytical methods to determine its molecular formula, substructures, and stereochemistry.

Isolation and Purification

The initial and most critical step is to obtain the saponin in a pure form, as impurities can significantly complicate spectral interpretation.[4] This is typically achieved through a series of chromatographic techniques.

2.1 Experimental Protocol: Extraction and Column Chromatography

-

Extraction: Powdered, dried plant material is extracted, often using aqueous methanol or ethanol.[5] This is followed by a defatting step with a nonpolar solvent like n-hexane. The resulting extract is then partitioned between n-butanol and water, concentrating the saponins in the butanol layer.[6]

-

Initial Fractionation: The crude butanolic extract is subjected to open column chromatography (CC) on silica gel or a macroporous resin (e.g., HP-20).[7]

-

Gradient Elution: The column is eluted with a solvent gradient of increasing polarity, for instance, a mixture of chloroform-methanol-water or ethyl acetate-ethanol-water.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC), spraying with a visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating) to detect saponins, which typically appear as blue-violet spots.[6]

-

Further Purification: Fractions containing the target compound are combined and further purified using High-Performance Liquid Chromatography (HPLC), often with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as many saponins lack a strong UV chromophore.[8]

Spectrometric and Spectroscopic Analysis

Once a pure compound is isolated, modern spectroscopic methods are employed to piece together its structure.

3.1 Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HR-MS), typically with Electrospray Ionization (ESI), is indispensable for determining the saponin's molecular weight and proposing a molecular formula.[3] Tandem MS (MS/MS) experiments provide valuable fragmentation data, often revealing the sequence of sugar units and the mass of the triterpenoid aglycone.[9]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[2] A combination of 1D and 2D NMR experiments is required to assemble the complete structure of a saponin.

-

¹H NMR: Provides information on the number and type of protons, including characteristic signals for anomeric protons of sugars (δ 4.5-5.5 ppm) and methyl groups of the aglycone (δ 0.7-1.5 ppm).

-

¹³C NMR: Shows the number of carbon atoms. Key signals include anomeric carbons (δ 95-110 ppm), carbons of the triterpenoid skeleton, and carbonyls from acyl groups or uronic acids.

-

2D NMR: A suite of 2D experiments is used to establish connectivity:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, crucial for tracing the sugar units.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting the sugar units to each other and to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, helping to determine the relative stereochemistry and the linkage positions between sugars.

-

3.2.1 Data Presentation: Example NMR Data

The following table summarizes hypothetical ¹³C and ¹H NMR data for a triterpenoid saponin aglycone and its attached sugar moiety.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

| Aglycone | |||

| C-3 | 89.1 | 3.25 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, C-23, Glc C-1' |

| C-12 | 122.7 | 5.30 (t, 3.5) | C-11, C-13, C-14, C-18 |

| C-28 | 178.5 | - | H-18, H-22 |

| Sugar (β-D-Glc) | |||

| C-1' | 105.2 | 4.51 (d, 7.8) | C-3 (Aglycone) |

| C-2' | 75.3 | 3.45 (m) | C-1', C-3' |

| C-3' | 78.1 | 3.52 (m) | C-2', C-4' |

| C-4' | 71.9 | 3.40 (m) | C-3', C-5' |

| C-5' | 77.8 | 3.48 (m) | C-4', C-6' |

| C-6' | 62.9 | 3.90 (dd), 3.75 (dd) | C-4', C-5' |

3.2.2 Visualization: HMBC Correlations

The HMBC experiment is paramount for linking the different parts of the saponin. The diagram below illustrates how HMBC data establishes the glycosylation position.

Chemical Degradation Methods

To confirm the nature of the aglycone and the constituent sugars, chemical hydrolysis is performed.[10]

4.1 Experimental Protocol: Acid Hydrolysis

-

Reaction Setup: The pure saponin is dissolved in an aqueous acidic solution (e.g., 2-4 N HCl or H₂SO₄) often mixed with an alcohol like methanol or ethanol.[11]

-

Heating: The mixture is heated under reflux for several hours (e.g., 80-100°C for 3-4 hours).[10][12] Microwave-assisted hydrolysis can significantly reduce the reaction time.[13]

-

Extraction: After cooling, the reaction mixture is partitioned with an organic solvent (e.g., chloroform or ethyl acetate). The aglycone (sapogenin) moves to the organic phase, while the sugars remain in the aqueous phase.[10]

-

Analysis: The sapogenin is purified and identified by comparison with standards or by full spectroscopic analysis. The sugars in the neutralized aqueous layer are identified by derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) or by comparison with standards on TLC.

Biological Activity and Signaling Pathways

Understanding the structure of a novel saponin is often motivated by its biological activity. Many triterpenoid saponins exhibit potent anti-inflammatory effects by modulating key signaling pathways.[14] For instance, some saponins inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[15]

5.1 Visualization: Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates a simplified representation of how a triterpenoid saponin might inhibit the NF-κB pathway, preventing the transcription of pro-inflammatory genes.

By suppressing the degradation of the inhibitory protein IκBα, the saponin prevents the NF-κB p65 subunit from moving to the nucleus, thereby blocking the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[15][16]

Conclusion

The structural elucidation of novel triterpenoid saponins is a complex but rewarding process that relies on the synergistic use of chromatographic, spectrometric, and spectroscopic techniques. A logical and systematic workflow, from isolation to the integration of diverse analytical data, is essential for an unambiguous structure determination. This foundational work is critical for advancing drug discovery and development, enabling a deeper understanding of the therapeutic potential of these intricate natural products.

References

- 1. Extraction, Isolation, and Structural Elucidation of Acylated Triterpene Saponins from Asteraceae Family | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR Analysis of Pharmaceutically Active Secondary Metabolite of Plant Saponin | International Journal of Research and Analysis in Science and Engineering [iarj.in]

- 3. researchgate.net [researchgate.net]

- 4. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Japondipsaponin E1

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Japondipsaponin E1 in various sample matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The described method is foundational and can be adapted for use with other detectors such as Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) for enhanced sensitivity and selectivity.

Introduction

This compound is a triterpenoid saponin with significant therapeutic potential. To support research and development activities, including pharmacokinetic studies and quality control of herbal preparations, a reliable and robust analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such non-volatile compounds.

This application note details a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. The protocol includes sample preparation, chromatographic conditions, and method validation parameters based on established methodologies for similar triterpenoid saponins.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Phosphoric acid (analytical grade)

-

Sample matrix (e.g., plasma, tissue homogenate, herbal extract)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general protocol for solid-phase extraction (SPE) which is a common technique for cleaning up complex samples like plasma.

-

Pre-treatment: To 500 µL of plasma sample, add an internal standard and vortex.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the this compound with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis |

| Detection Wavelength | 205 nm |

Data Presentation: Method Validation Summary

The following table presents typical validation parameters for an HPLC method for saponin quantification, in accordance with ICH guidelines.

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.995 | 0.999 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.3 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 1.0 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | < 15% | < 5% |

| Intra-day Precision (% RSD) | < 15% | < 3% |

| Inter-day Precision (% RSD) | < 15% | < 6% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a sample matrix.

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation

The following diagram shows the relationship between different parameters of analytical method validation.

Caption: Interrelation of Method Validation Parameters.

References

Application Note: A Protocol for the Isolation of Japondipsaponin E1 from Luffa cylindrica

This application note provides a detailed protocol for the isolation and purification of Japondipsaponin E1, a triterpenoid saponin, from plant material. The primary source identified for the isolation of related saponins is Luffa cylindrica, commonly known as the sponge gourd.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry.

The procedure outlines a systematic approach involving solvent extraction, fractionation, and chromatographic separation to obtain high-purity this compound.

Plant Material and Pre-processing

The seeds of Luffa cylindrica are reported to be rich in saponins.

-

Collection and Identification: Collect fresh, mature Luffa cylindrica seeds. Ensure proper botanical identification.

-

Drying and Pulverization: Air-dry the seeds at room temperature until a constant weight is achieved. Grind the dried seeds into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Saponins

The initial extraction is performed using an organic solvent to isolate a broad range of phytochemicals, including saponins.

-

Maceration:

-

Soak the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture periodically for 48-72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

-

Solvent Partitioning and Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Suspend the crude ethanolic extract in distilled water.

-

Perform sequential extractions with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The saponin-rich fraction is typically found in the n-butanol layer.

-

Collect the n-butanol fraction and concentrate it to dryness using a rotary evaporator.

Chromatographic Purification

The n-butanol fraction is further purified using column chromatography to isolate this compound.

-

Column Preparation:

-

Use a silica gel (100-200 mesh) stationary phase.

-

Pack the column using a slurry of silica gel in the initial mobile phase.

-

-

Elution:

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the prepared silica gel column.

-

Elute the column with a gradient of chloroform and methanol. A common gradient starts with 100% chloroform, gradually increasing the methanol concentration (e.g., 9:1, 8:2, 7:3 v/v).

-

Collect fractions of 10-20 mL.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates (silica gel 60 F254).

-

Use a chloroform:methanol:water solvent system (e.g., 65:35:10 v/v/v) as the mobile phase.

-

Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating at 110°C for 10 minutes. Saponins typically appear as purple or brown spots.

-

Pool the fractions containing the purified this compound based on the TLC profiles.

-

Final Purification by Preparative HPLC

For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Lyophilization: Lyophilize the collected fraction to obtain the pure compound as a powder.

Quantitative Data

The following table summarizes typical yields from the extraction of Luffa cylindrica seeds, providing a general reference for expected outcomes.

| Plant Material | Extraction Solvent | Extraction Method | Percentage Yield (%) | Reference |

| Luffa cylindrica Seed | Ethanol | Maceration | 74.00 | [4] |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

References

Application Note: Evaluating the Anti-Biofilm Potential of Japondipsaponin E1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. Biofilm formation is a significant virulence factor for many pathogenic bacteria, contributing to chronic infections and increased resistance to conventional antimicrobial agents. The EPS matrix acts as a physical barrier, limiting the penetration of antibiotics and components of the host immune system. Consequently, there is a pressing need for the development of novel anti-biofilm agents.

Saponins, a class of naturally occurring glycosides found in various plants, have garnered attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Japondipsaponin E1, a triterpenoid saponin, is a promising candidate for investigation as an anti-biofilm agent. This application note provides a comprehensive set of protocols to evaluate the efficacy of this compound in inhibiting and eradicating bacterial biofilms, using Pseudomonas aeruginosa, a model organism for biofilm research, as an example.

Hypothesized Mechanism of Action:

It is hypothesized that this compound may interfere with key stages of biofilm development, including initial attachment, microcolony formation, and maturation. A potential mechanism of action is the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation in many bacteria. By interfering with QS signaling, this compound could potentially inhibit the production of EPS components and other factors essential for biofilm integrity.

Experimental Protocols:

Herein, we provide detailed protocols for a series of in vitro assays to characterize the anti-biofilm activity of this compound.

1. Determination of Minimum Inhibitory Concentration (MIC):

This assay determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

-

Materials:

-

This compound stock solution (e.g., in DMSO or sterile water)

-

Pseudomonas aeruginosa (e.g., PAO1 strain)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

-

-

Protocol:

-

Prepare a bacterial suspension of P. aeruginosa in CAMHB, adjusted to an optical density at 600 nm (OD₆₀₀) of 0.08–0.1 (approximately 1 x 10⁸ CFU/mL). Dilute this suspension 1:100 to achieve a final inoculum of 1 x 10⁶ CFU/mL.

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the this compound dilutions.

-

Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound with no visible turbidity.

-

2. Biofilm Inhibition Assay (Crystal Violet Staining):

This assay quantifies the ability of this compound to prevent biofilm formation.

-

Materials:

-

This compound

-

P. aeruginosa

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

96-well microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Prepare a bacterial suspension as described for the MIC assay.

-

Add 100 µL of the bacterial suspension to each well of a 96-well plate.

-

Add 100 µL of various concentrations of this compound (typically below the MIC) to the wells.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

Gently wash the wells twice with PBS to remove planktonic cells.

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

-

Wash the wells thoroughly with distilled water and allow them to dry.

-

Solubilize the bound dye with 200 µL of 30% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Biofilm Eradication Assay (Metabolic Activity - XTT Assay):

This assay assesses the ability of this compound to eradicate pre-formed biofilms by measuring the metabolic activity of the remaining viable cells.

-

Materials:

-

This compound

-

P. aeruginosa

-

TSB supplemented with 1% glucose

-

96-well microtiter plates

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

PBS

-

-

Protocol:

-

Grow P. aeruginosa biofilms in a 96-well plate for 24 hours as described in the biofilm inhibition assay (without the addition of this compound).

-

After 24 hours, remove the planktonic cells by washing with PBS.

-

Add 200 µL of fresh TSB containing various concentrations of this compound to the wells with pre-formed biofilms.

-

Incubate the plate at 37°C for another 24 hours.

-

Wash the wells with PBS to remove the compound and dead cells.

-

Prepare the XTT-menadione solution according to the manufacturer's instructions.

-

Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.

-

Measure the absorbance at 490 nm. A decrease in absorbance indicates a reduction in metabolic activity and thus biofilm eradication.

-

Data Presentation:

The quantitative data from the described assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa

| Compound | MIC (µg/mL) |

| This compound | 128 |

| Positive Control (e.g., Ciprofloxacin) | 1 |

Table 2: Inhibition of P. aeruginosa Biofilm Formation by this compound

| Concentration (µg/mL) | % Biofilm Inhibition |

| 64 | 85.2 ± 4.1 |

| 32 | 65.7 ± 3.5 |

| 16 | 42.1 ± 2.8 |

| 8 | 20.5 ± 1.9 |

Table 3: Eradication of Pre-formed P. aeruginosa Biofilms by this compound

| Concentration (µg/mL) | % Reduction in Metabolic Activity |

| 256 | 75.3 ± 5.2 |

| 128 | 50.1 ± 4.7 |

| 64 | 28.9 ± 3.1 |

| 32 | 12.4 ± 2.3 |

Visualizations:

Experimental Workflow Diagram:

Theasaponin E1: Application Notes for a Novel Antifungal Agent

Introduction

Theasaponin E1, a triterpenoid saponin isolated from the seeds of the tea plant (Camellia sinensis), has emerged as a promising natural compound with significant antifungal properties, particularly against the opportunistic human pathogen Candida albicans. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the potential of Theasaponin E1 as an antifungal agent. Theasaponin E1 demonstrates a multi-faceted mechanism of action, including disruption of fungal cell membranes, induction of oxidative stress, and interference with key signaling pathways crucial for fungal virulence and biofilm formation.

Data Presentation: Antifungal Activity of Theasaponin E1

The antifungal efficacy of Theasaponin E1 against Candida albicans has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values are critical for assessing the potency of the compound.

| Compound | Fungal Strain | MIC (µM) | MFC (µM) | MFC/MIC Ratio | Reference |

| Theasaponin E1 (TE1) | Candida albicans ATCC 10231 | 100 | 100 | 1 | [1] |

| Assamsaponin A (ASA) | Candida albicans ATCC 10231 | 100 | 100 | 1 | [1] |

Note: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity. A ratio of 1, as seen with Theasaponin E1, suggests potent fungicidal action.

Mechanism of Action

Theasaponin E1 exerts its antifungal effects through several mechanisms:

-

Cell Membrane Disruption: It is proposed that Theasaponin E1 interacts with ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and loss of integrity[1].

-

Induction of Reactive Oxygen Species (ROS): Treatment with Theasaponin E1 leads to the accumulation of intracellular ROS, which causes oxidative damage to cellular components[1].

-

Mitochondrial Dysfunction: The compound has been shown to decrease the mitochondrial membrane potential, impairing mitochondrial function and cellular energy metabolism[1].

-

Inhibition of Biofilm Formation: Theasaponin E1 effectively inhibits the adhesion and formation of C. albicans biofilms and can also eradicate mature biofilms[2][3]. This is achieved by reducing cell surface hydrophobicity and inhibiting the morphological transition from yeast to hyphal form, a critical step in biofilm development[2][3].

-

Downregulation of Virulence-Associated Signaling Pathways: A key aspect of Theasaponin E1's anti-biofilm activity is its ability to inhibit the activation of Ras1, a small GTPase that regulates two major signaling cascades involved in hyphal growth and virulence: the cAMP-PKA pathway and the MAPK pathway[2][3].

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating Theasaponin E1.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the MIC and MFC of Theasaponin E1 against C. albicans.

Materials:

-

Candida albicans strain (e.g., ATCC 10231)

-

Theasaponin E1 (stock solution prepared in a suitable solvent, e.g., DMSO)

-

RPMI-1640 medium, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile PBS

-

Spectrophotometer

-

Incubator (35°C)

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculum Preparation: a. Culture C. albicans on an SDA plate for 24-48 hours at 35°C. b. Pick a few colonies and suspend them in sterile PBS. c. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

Drug Dilution: a. Prepare a serial two-fold dilution of Theasaponin E1 in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC. b. Include a positive control (fungus without drug) and a negative control (medium only).

-

Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the negative control). The final volume will be 200 µL. b. Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: a. The MIC is defined as the lowest concentration of Theasaponin E1 that causes a significant inhibition of visible growth (e.g., ~80%) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm.

-

MFC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 10-20 µL aliquot and plate it onto SDA plates. b. Incubate the plates at 35°C for 48 hours. c. The MFC is the lowest concentration that results in no fungal growth on the agar plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Protocol 2: Biofilm Inhibition Assay - Crystal Violet Method

This protocol measures the ability of Theasaponin E1 to inhibit the formation of C. albicans biofilms.

Materials:

-

Candida albicans strain

-

Theasaponin E1

-

RPMI-1640 medium

-

Sterile 96-well flat-bottom polystyrene plates

-

Sterile PBS

-

0.1% Crystal Violet solution

-

95% Ethanol

-

Microplate reader

Procedure:

-

Inoculum Preparation: a. Prepare a C. albicans suspension of 1 x 10⁷ cells/mL in RPMI-1640 medium.

-

Biofilm Formation with Treatment: a. Add 100 µL of the cell suspension to each well of a 96-well plate. b. Add 100 µL of RPMI-1640 containing various concentrations of Theasaponin E1 (to achieve the desired final concentrations). Include a no-drug control. c. Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

-

Washing: a. After incubation, carefully aspirate the medium from each well. b. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Staining: a. Add 110 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes. b. Remove the crystal violet solution and wash the wells four times with 200 µL of sterile water.

-

Destaining and Quantification: a. Add 200 µL of 95% ethanol to each well to destain the biofilm. b. Incubate for 30-45 minutes at room temperature with gentle shaking. c. Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

Protocol 3: Gene Expression Analysis - Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing the effect of Theasaponin E1 on the expression of genes involved in the RAS1-cAMP/PKA and MAPK signaling pathways in C. albicans.

Materials:

-

C. albicans culture treated with and without Theasaponin E1 (at a sub-inhibitory concentration).

-

RNA extraction kit suitable for yeast (e.g., with lyticase/zirconia beads).

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green-based).

-

qRT-PCR instrument.

-

Primers for target genes (e.g., RAS1, CYR1, EFG1, CPH1) and a reference gene (e.g., ACT1).

Procedure:

-

RNA Extraction: a. Grow C. albicans to mid-log phase and then treat with Theasaponin E1 for a defined period (e.g., 2-4 hours). b. Harvest the cells by centrifugation. c. Extract total RNA using a yeast RNA extraction kit according to the manufacturer's instructions. Ensure mechanical disruption (e.g., bead beating) is included for efficient cell lysis. d. Treat the RNA with DNase I to remove any genomic DNA contamination. e. Quantify the RNA and assess its purity (A260/280 ratio).

-

cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with reverse transcriptase.

-

qPCR: a. Set up the qPCR reactions in triplicate for each gene (target and reference) and each condition (treated and untreated). Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix. b. Use the following cycling conditions as a starting point, and optimize as needed:

- Initial denaturation: 95°C for 10 min.

- 40 cycles of:

- Denaturation: 95°C for 15 sec.

- Annealing/Extension: 60°C for 1 min. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ACT1) for each sample (ΔCt = Cttarget - Ctreference). c. Calculate the fold change in gene expression in the Theasaponin E1-treated samples relative to the untreated control using the 2-ΔΔCt method.

Suggested Primers for C. albicans qRT-PCR:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| ACT1 | GACAATTTCTCTTTCAGCACTAGTAGC | TGGACAGTGAGGTTGATTCTTCG |

| RAS1 | GGTGGTGGAGGTTCTAAAGGTG | AAGTTTGGTTCCACCTTCCTTG |

| CYR1 | TGGATTCTGGAGACAAAGGTGA | CAACACCAGCAGCAATAACTCC |

| EFG1 | GCTCCATTGCTCAACAACAATC | TCGGTTCTTGTTGTTCTTCTTG |

| CPH1 | TCCAAGCTCCATCTTCATCTCC | TCTTCCTCTTCTTCTTCGGTTC |

References

Application of Japondipsaponin E1 in Cell Culture Studies: A General Framework for Evaluation